molecular formula C22H23N3O5S B4134826 Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B4134826
M. Wt: 441.5 g/mol
InChI Key: AKIYRXFCCMSVDK-UHFFFAOYSA-N
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Description

Methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzoate ester, and an isopropylphenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Isopropylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 4-isopropylphenol in the presence of a suitable base, such as potassium carbonate, to form the isopropylphenoxy-substituted oxadiazole.

    Formation of the Benzoate Ester: Finally, the benzoate ester is formed by reacting the thioacetylated oxadiazole with methyl 2-aminobenzoate under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and suitable solvents like dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives and other reduced products.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 2-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Methyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of an isopropyl group.

    Methyl 2-{[({5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate: Similar structure but with a fluorine atom instead of an isopropyl group.

Uniqueness

The uniqueness of Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the isopropylphenoxy group, in particular, may influence its interaction with molecular targets and its overall reactivity.

Properties

IUPAC Name

methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-14(2)15-8-10-16(11-9-15)29-12-20-24-25-22(30-20)31-13-19(26)23-18-7-5-4-6-17(18)21(27)28-3/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIYRXFCCMSVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[[2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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